molecular formula C13H18Cl2FN3 B13187629 {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride

{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride

Cat. No.: B13187629
M. Wt: 306.20 g/mol
InChI Key: QTQVACWNWYJFQL-UHFFFAOYSA-N
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Description

{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride is a fluorinated pyrazole derivative with a propylamine side chain modified by a methyl group. Its molecular formula is C₁₄H₁₈Cl₂FN₃, and it has a molecular weight of 320.23 g/mol (calculated from and ). The compound features a pyrazole ring substituted at the 3-position with a 3-fluorophenyl group and at the 5-position with a propylamine chain. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical research applications.

This compound is commercially available in quantities ranging from 250 mg to 1 g, with pricing reflecting its synthetic complexity (e.g., $188 for 250 mg and $399 for 1 g) . It is stored at room temperature, indicating moderate stability under standard laboratory conditions .

Properties

Molecular Formula

C13H18Cl2FN3

Molecular Weight

306.20 g/mol

IUPAC Name

3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C13H16FN3.2ClH/c1-15-7-3-6-12-9-13(17-16-12)10-4-2-5-11(14)8-10;;/h2,4-5,8-9,15H,3,6-7H2,1H3,(H,16,17);2*1H

InChI Key

QTQVACWNWYJFQL-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC(=NN1)C2=CC(=CC=C2)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated ketones bearing the 3-fluorophenyl substituent.

  • Method: Reaction of 3-fluorophenyl-substituted α,β-unsaturated ketones (chalcone derivatives) with hydrazine hydrate under reflux in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • Yield: Literature reports yields ranging from 55% to 82% depending on conditions, with microwave-assisted synthesis improving reaction times significantly (from hours to minutes) and yields.

Functionalization of Pyrazole

Selective substitution at the 5-position of the pyrazole ring can be achieved by employing substituted hydrazones or by regioselective cycloaddition reactions.

  • Example: 1,3-dipolar cycloaddition of diazomethane derivatives with 3-(3-fluorophenyl)-2-nitrovinyl compounds to yield 3-(3-fluorophenyl)-1-methyl-1H-pyrazol-5-yl intermediates.

Introduction of the Propyl(methyl)amine Side Chain

Alkylation via Nucleophilic Substitution

The propyl(methyl)amine side chain is introduced by nucleophilic substitution reactions using appropriate haloalkyl precursors.

  • Route: Reaction of 3-(3-fluorophenyl)-1H-pyrazol-5-yl-propyl halides (e.g., bromide or chloride) with methylamine under controlled conditions.
  • Conditions: Typically performed in polar solvents such as DMF or acetonitrile, at temperatures ranging from ambient to 80°C, with bases like potassium carbonate to scavenge hydrogen halide byproducts.
  • Outcome: Formation of the secondary amine with a methyl substituent, preserving the pyrazole and fluorophenyl moieties intact.

Alternative Reductive Amination

An alternative method involves reductive amination of the corresponding propyl aldehyde or ketone derivative of the pyrazole compound with methylamine, followed by reduction using sodium cyanoborohydride or similar mild reducing agents.

  • This method provides high selectivity and yields for the N-methylated amine side chain.

Salt Formation: Dihydrochloride Preparation

The final compound is isolated as its dihydrochloride salt to enhance solubility and stability.

  • Procedure: Treatment of the free base amine with excess hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.
  • Result: Precipitation of the dihydrochloride salt, which is filtered, washed, and dried under vacuum.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Outcome Yield (%)
1 Pyrazole ring formation 3-fluorophenyl α,β-unsaturated ketone + hydrazine hydrate, reflux in DMF or EtOH 3-(3-fluorophenyl)-1H-pyrazole intermediate 55–82
2 Haloalkylation of pyrazole Propyl halide (e.g., 3-bromopropyl) + base 3-(3-fluorophenyl)-1H-pyrazol-5-yl-propyl halide 70–85*
3 Nucleophilic substitution Methylamine, DMF, K2CO3, 40–80°C {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine (free base) 75–90*
4 Salt formation HCl in ethanol/isopropanol Dihydrochloride salt Quantitative

*Yields estimated based on analogous pyrazole alkylation reactions reported in literature.

Experimental Notes and Optimization

  • Microwave-assisted synthesis can dramatically reduce reaction times for pyrazole ring formation.
  • Use of anhydrous conditions and inert atmosphere is recommended during alkylation to prevent side reactions.
  • Selection of base (potassium carbonate or cesium carbonate) and solvent polarity affects substitution efficiency.
  • Purification is typically achieved by recrystallization from ethanol or by preparative chromatography.
  • The dihydrochloride salt form improves compound handling and storage stability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring or the fluorophenyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Oxides of the amine group.

    Reduction Products: Reduced derivatives of the pyrazole ring or fluorophenyl group.

    Substitution Products: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(a) {3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride

  • Molecular Formula : C₁₄H₁₈Cl₂FN₃ (same as the target compound but with a 1-methyl substitution on the pyrazole nitrogen)
  • This analog is sold by Aladdin Scientific at a molecular weight of 320.23 g/mol .

(b) [3-(3-fluorophenyl)propyl]amine hydrochloride

  • Molecular Formula : C₉H₁₂ClFN
  • Key Difference : Lacks the pyrazole ring entirely, reducing aromatic π-stacking interactions and heterocyclic reactivity. This simpler structure is listed in Fluorochem’s report .

Positional Isomers

{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine hydrochloride

  • Molecular Formula : C₁₄H₁₉ClFN₃
  • Key Difference: The fluorine atom is at the 4-position of the phenyl ring instead of the 3-position. This minor positional change can significantly alter electronic properties (e.g., dipole moments) and binding affinity in receptor-ligand systems .

Pyrazole-Based Agrochemicals

Fipronil and Ethiprole

  • Fipronil : C₁₂H₄Cl₂F₆N₄OS (contains a trifluoromethylsulfinyl group and chlorophenyl substituents)
  • Ethiprole : C₁₃H₁₀Cl₂F₃N₃OS (substituted with ethylsulfinyl and chlorophenyl groups)
  • Key Differences : These agrochemicals feature bulkier substituents (e.g., sulfinyl groups) and chlorine atoms, enhancing their insecticidal activity via GABA receptor disruption. In contrast, the target compound’s smaller substituents (fluorophenyl, propylamine) suggest divergent applications, possibly in medicinal chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Source
Target Compound C₁₄H₁₈Cl₂FN₃ 320.23 3-fluorophenyl, 1H-pyrazole Santa Cruz Biotechnology
{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride C₁₄H₁₈Cl₂FN₃ 320.23 3-fluorophenyl, 1-methylpyrazole Aladdin Scientific
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine hydrochloride C₁₄H₁₉ClFN₃ 283.77 4-fluorophenyl, 1-methylpyrazole Unspecified
Fipronil C₁₂H₄Cl₂F₆N₄OS 437.15 Trifluoromethylsulfinyl, chlorophenyl Pesticide Chemicals

Table 2: Functional Group Impact

Substituent Target Compound Agrochemicals (e.g., Fipronil)
Fluorinated Aromatic Ring 3-fluorophenyl 2,6-dichloro-4-trifluoromethylphenyl
Heterocycle Pyrazole Pyrazole with sulfinyl groups
Side Chain Propylamine Trifluoromethyl, cyano groups

Key Research Findings

Salt Form and Solubility : The dihydrochloride salt of the target compound improves aqueous solubility compared to neutral amine forms, critical for in vitro assays .

Substituent Effects: Fluorine Position: The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in its isomer may lead to distinct electronic environments, influencing receptor binding .

Divergent Applications : Unlike pyrazole-based agrochemicals (e.g., fipronil), the target compound’s simpler structure lacks pesticidal substituents, suggesting applications in drug discovery or biochemical tool development .

Biological Activity

The compound {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride, with a CAS number of 1232136-36-5, is a pyrazole derivative that has gained attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C₁₃H₁₆FN₃
  • Molecular Weight : 233.28 g/mol
  • CAS Number : 1232136-36-5

The biological activity of pyrazole derivatives, including the compound , can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors for various enzymes involved in cell signaling pathways. For instance, they can inhibit kinases such as BRAF and Aurora-A, which are crucial in cancer cell proliferation and survival .
  • Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains. The compound has been noted to exhibit significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
  • Anti-inflammatory Properties : Some studies indicate that pyrazole compounds can inhibit pro-inflammatory cytokines like TNF-α and nitric oxide production in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.

Biological Activity Data

A summary of the biological activities associated with {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride is presented in the following table:

Activity Type Target/Effect Efficacy Reference
AntitumorInhibition of BRAF(V600E)IC₅₀ values in low micromolar range
AntimicrobialActivity against MRSAMIC values ≤ 0.125 mg/mL
Anti-inflammatoryInhibition of TNF-α releaseSignificant reduction observed

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride:

  • Anticancer Activity : A study demonstrated that a related pyrazole compound exhibited potent inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells. The compound's binding affinity to the colchicine site on tubulin was confirmed through molecular docking studies .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of pyrazole derivatives against various pathogenic bacteria, showcasing their potential as new antimicrobial agents. One derivative was particularly effective against both Gram-positive and Gram-negative strains .
  • Inflammation Studies : In vivo studies showed that certain pyrazole derivatives reduced microglial activation and astrocyte proliferation in models of neuroinflammation, indicating their potential for treating neurodegenerative diseases .

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